4-Methoxytetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
One primary application of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile derivatives is in the synthesis of heterocyclic compounds. These compounds serve as key intermediates in the production of various chemicals and pharmaceuticals. For instance, facile hetero-Diels-Alder reactions involving α,β-unsaturated acyl cyanides and enol ethers have been utilized to synthesize 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles in high yields. These reactions are stereospecific and proceed at room temperature, highlighting the compound's utility in creating complex molecular architectures efficiently (R. John, Vincent Schmid, & H. Wyler, 1987).
Antimicrobial Activity
Another significant application is the exploration of antimicrobial properties. Pyran derivatives synthesized from reactions involving this compound have shown promising antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions and subsequently screened for their ability to inhibit the growth of harmful microorganisms. Such research provides a basis for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (R. M. Okasha et al., 2022).
Corrosion Inhibition
The corrosion inhibition performance of pyranopyrazole derivatives, which can be synthesized using this compound, has been investigated for their effectiveness in protecting mild steel in acidic environments. These studies are crucial for developing more effective corrosion inhibitors, which are essential for extending the life of metal structures and components in various industrial applications (M. Yadav, Laldeep Gope, Nilam Kumari, & Premanand Yadav, 2016).
Electrocatalytic Applications
Additionally, this compound derivatives have been applied in electrocatalytic processes for the efficient synthesis of medicinally relevant scaffolds. This showcases the compound's role in green chemistry, where electrocatalytic methods are employed to reduce the environmental impact of chemical syntheses. Such applications are not only eco-friendly but also offer a high yield and current efficiency, indicating the potential of these compounds in sustainable chemistry practices (M. Elinson, Ruslan F. Nasybullin, & G. Nikishin, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-methoxyoxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRHRCUJLPODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618276 | |
Record name | 4-Methoxyoxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155650-56-9 | |
Record name | 4-Methoxyoxane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyoxane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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